molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No. B3032977
CAS RN: 66383-54-8
M. Wt: 242.07 g/mol
InChI Key: SPPBIAXRTZOZSY-UHFFFAOYSA-N
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Description

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, also known as “3-Br-5,7-DMPP”, is a pyrazolo[1,5-a]pyrimidine derivative that has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds and as a catalyst in organic synthesis. It has also been used to study the structure and function of proteins and other biological molecules. In addition, 3-Br-5,7-DMPP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis of New Polyheterocyclic Ring Systems

A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) explored the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. These ring systems have potential applications in developing antibacterial properties (Abdel‐Latif et al., 2019).

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives

Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, including 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one variants. These compounds were evaluated for their anticancer and anti-5-lipoxygenase agents, showing potential in treating certain cancers and inflammatory conditions (Rahmouni et al., 2016).

Crystallographic and Computational Analysis

Borbulevych (2010) conducted a crystallographic and computational analysis of the supramolecular structure of a similar compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The study provided insights into the hydrogen bonding and π–π stacking interactions, crucial for understanding the chemical behavior of related compounds like this compound (Borbulevych, 2010).

Synthesis of Diverse Heterocyclic Systems

Jismy et al. (2020) reported an efficient synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This research highlights the utility of 3-bromo pyrazolo[1,5-a]pyrimidines in creating a diverse range of compounds, potentially useful in pharmaceuticals and material sciences (Jismy et al., 2020).

Phenoxide Leaving Group SNAr Strategy

Catalano et al. (2015) discovered a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This method offers an improvement over prior methods for incorporating multiple unique aryl and amino substituents (Catalano et al., 2015).

Biochemical Analysis

Biochemical Properties

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure and sustained effects on cells . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBIAXRTZOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388070
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66383-54-8
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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